![molecular formula C18H13F3N4O2 B2611033 2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034547-00-5](/img/structure/B2611033.png)
2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
カタログ番号 B2611033
CAS番号:
2034547-00-5
分子量: 374.323
InChIキー: AGMDRQBVPXZHKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a trifluoromethyl group and a nicotinoyl group, which are common in many organic compounds . The trifluoromethyl group is a functional group with the formula -CF3 . The nicotinoyl group is derived from nicotinic acid, a form of vitamin B3 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into molecules using various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to significantly influence the properties of the molecules they are part of .科学的研究の応用
Antibacterial Activity
- Novel pyrido[2,3-d]pyrimidines, including derivatives of the specified compound, have shown significant antibacterial activity against various species of Gram-positive bacteria and moderate activity against Gram-negative bacteria, excluding Pseudomonas aeruginosa (Kanth et al., 2006).
- Another study on 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis of quinazolin-4(3H)-ones via amidine N-arylation, where pyrido[4,3-d]pyrimidin-4(3H)-one played a crucial role in the reaction process (Li et al., 2013).
- The study on direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base provided insights into the conversion of these compounds into dipyridopyrimidinones, demonstrating their potential in synthetic chemistry (Bentabed-Ababsa et al., 2010).
Anticancer and Antifungal Properties
- Some pyrido[2,3-d]pyrimidines have shown potential as anticancer agents, with specific derivatives demonstrating inhibitory activity against various cancer cell lines (Abba et al., 2021).
- Pyrido[1,2-a:4',3'-d]pyrimidin-11-one derivatives and similar compounds have been evaluated for their fungicidal activity, showing effectiveness against strains like Fusarium and Candida albicans (Harriman et al., 2003).
Other Applications
- Novel amide functionalized pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as diuretics, demonstrating significant activities in specific derivatives (Monge et al., 1993).
- The compound has been used in the synthesis of new ring systems and supramolecular assemblies, contributing to the development of novel heterocyclic compounds (Fonari et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)14-5-4-11(9-22-14)16(26)24-8-6-13-12(10-24)17(27)25-7-2-1-3-15(25)23-13/h1-5,7,9H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMDRQBVPXZHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(trifluoromethyl)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2610950.png)

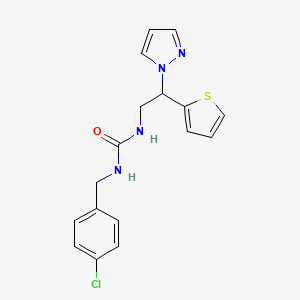
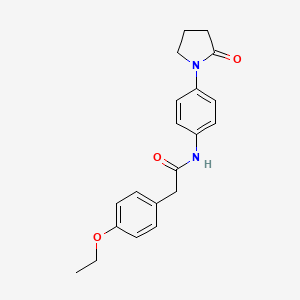
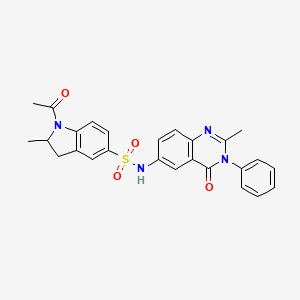
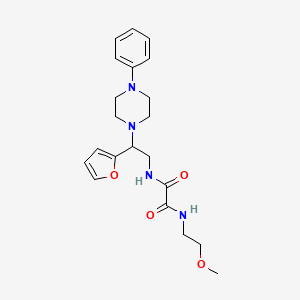
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2610959.png)
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)
![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)
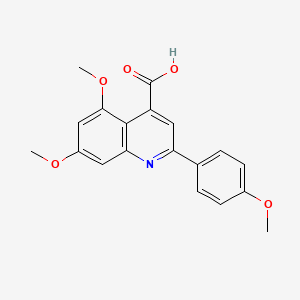
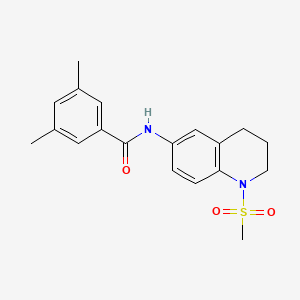
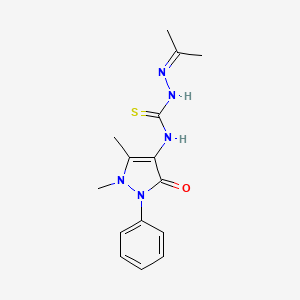
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)
![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)